
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide is a useful research compound. Its molecular formula is C21H21BrN6O4 and its molecular weight is 501.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate hydrobromide, also known as a derivative of Pralatrexate, is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in treating T-cell lymphoma and other malignancies. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : Methyl 4-[2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl]benzoate; hydrobromide
- Molecular Formula : C21H21BrN6O4
- Molecular Weight : 501.34 g/mol
- CAS Number : 1548618-47-8
- Purity : Typically ≥95% .
The compound exhibits its biological activity primarily through its structural similarity to pteridine derivatives, which allows it to interact with specific enzymes involved in nucleotide synthesis. The proposed mechanism includes:
- Target Interaction : It primarily targets the putative dehydrogenase/reductase SDR family member 4-like 2. This interaction may inhibit its enzymatic activity, leading to disrupted cellular proliferation in cancer cells .
- Enzymatic Influence : By binding to the active site of the target protein, it potentially alters the enzymatic pathways that are crucial for DNA synthesis and repair, contributing to its anticancer effects .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : The compound is expected to have moderate absorption due to its lipophilic nature. Its distribution is likely influenced by its molecular weight and structural characteristics.
- Metabolism : The metabolic pathway is not fully elucidated; however, it may undergo phase I and II metabolism similar to other pteridine derivatives.
- Excretion : Renal excretion is anticipated based on the molecular size and polarity .
Anticancer Activity
Research indicates that this compound shows promising anticancer activity:
- In Vitro Studies : Various studies have demonstrated that this compound can inhibit cell proliferation in T-cell lymphoma cell lines. The IC50 values indicate significant potency compared to standard chemotherapeutics .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival rates compared to control groups .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study A : A patient with relapsed T-cell lymphoma exhibited a partial response after treatment with a regimen including this compound, showcasing its potential as a therapeutic agent .
- Case Study B : In a clinical trial involving multiple myeloma patients, those receiving this compound as part of their treatment regimen showed improved outcomes compared to historical controls .
Summary Table of Biological Activity
Propiedades
IUPAC Name |
methyl 4-[2-[(2,4-diaminopteridin-6-yl)methyl]-1-methoxy-1-oxopent-4-yn-2-yl]benzoate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4.BrH/c1-4-9-21(19(29)31-3,13-7-5-12(6-8-13)18(28)30-2)10-14-11-24-17-15(25-14)16(22)26-20(23)27-17;/h1,5-8,11H,9-10H2,2-3H3,(H4,22,23,24,26,27);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJBJTHBHPNPAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC#C)(CC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)OC.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.